5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide
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Overview
Description
5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidine moiety. The cyclobutyl group is often added via cycloaddition reactions or through the use of cyclobutyl-containing starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the thiazole or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored as a potential drug candidate, with studies focusing on its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-methylbut-3-yn-2-yl)-2-nitroaniline: This compound shares structural similarities with the presence of a methyl group and a nitrogen-containing ring.
Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone: Another compound with a cyclobutyl group and a pyrrolidine ring, but with different functional groups and overall structure.
Uniqueness
5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide is unique due to its specific combination of a thiazole ring, a pyrrolidine ring, and a cyclobutyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-(3-pyrrolidin-1-ylcyclobutyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-6-12(15-18-9)13(17)14-10-7-11(8-10)16-4-2-3-5-16/h6,10-11H,2-5,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAQHXGUPPTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)NC2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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